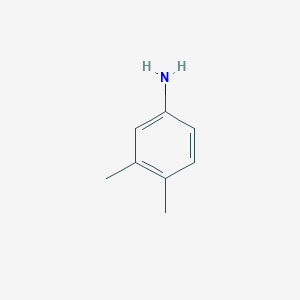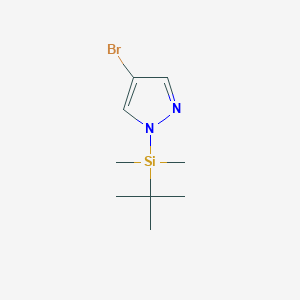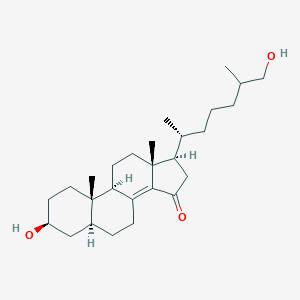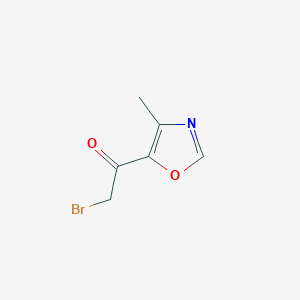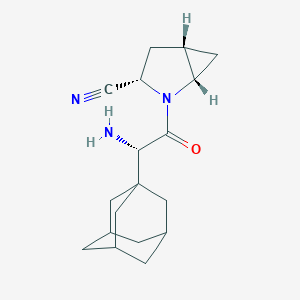![molecular formula C10H14BrCl3 B050893 (1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane CAS No. 120163-22-6](/img/structure/B50893.png)
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Organic compounds are usually described by their molecular formula, structural formula, and IUPAC name. The molecular formula provides information about the number and type of atoms in the molecule, while the structural formula shows how these atoms are connected. The IUPAC name is a systematic way of naming organic compounds based on their structure.
Synthesis Analysis
This involves studying how the compound can be synthesized from simpler starting materials. It includes identifying the reagents, conditions, and steps needed for the synthesis. The yield and purity of the product are also important considerations.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions needed for these reactions, as well as the products formed.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption or fluorescence, may also be studied.Scientific Research Applications
Structural Studies and Chemical Analysis
- Structural Studies of Polyhalogenated Monoterpenes : Research involving similar compounds, such as (1R,2S,4S,1'E)-2-bromo-1-chloro-4-(2'-chloroethenyl)-1-methyl-5-methylenecyclohexane, extracted from Plocamium mertensii, demonstrates the importance of these compounds in understanding the structural diversity and complexity in natural products. The structures and absolute configurations of these substances were established using X-ray crystallographic structure determination (Capon et al., 1984).
Synthesis and Chemical Reactions
- Synthesis of Cyclohexane Derivatives : Research on the synthesis of similar cyclohexane derivatives, including Br, Cl, N, O, and S, emphasizes the selectivity in addition reactions. This research provides insight into the methodologies used for the synthesis of complex cyclohexane derivatives, which could be applicable to the synthesis of (1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane (Kaya et al., 2014).
Safety And Hazards
This involves identifying any potential risks associated with handling or using the compound. It includes studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve proposing further studies to learn more about the compound. For example, if the compound is a potential drug, future studies might involve testing its efficacy and safety in animal models or clinical trials.
properties
CAS RN |
120163-22-6 |
|---|---|
Product Name |
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane |
Molecular Formula |
C10H14BrCl3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane |
InChI |
InChI=1S/C10H14BrCl3/c1-9(3-4-11)6-10(2,14)8(13)5-7(9)12/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9+,10+/m0/s1 |
InChI Key |
SXHBUXFDGVTGQV-UKVBZMNQSA-N |
Isomeric SMILES |
C[C@]1(C[C@@]([C@@H](C[C@@H]1Cl)Cl)(C)Cl)/C=C/Br |
SMILES |
CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CBr |
Canonical SMILES |
CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CBr |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






